Amy-101 tfa

Complement System C3 Inhibition Drug Discovery

AMY-101 TFA, also known as Cp40 TFA, is a 14-amino-acid cyclic peptide that acts as a potent and selective inhibitor of the central complement component C3. It belongs to the compstatin family of complement inhibitors and represents a third-generation analog developed through iterative medicinal chemistry optimization.

Molecular Formula C85H118F3N23O20S2
Molecular Weight 1903.1 g/mol
Cat. No. B15602439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmy-101 tfa
Molecular FormulaC85H118F3N23O20S2
Molecular Weight1903.1 g/mol
Structural Identifiers
InChIInChI=1S/C83H117N23O18S2.C2HF3O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;3-2(4,5)1(6)7/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);(H,6,7)/t43?,44-,45-,53+,55-,56?,57?,58-,59-,60?,61-,62?,67?,68-,69-;/m0./s1
InChIKeyGDSMXERXVAAZHM-GQPSZVCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMY-101 TFA (Cp40 TFA): A Third-Generation Compstatin-Derived C3 Inhibitor for Complement Research


AMY-101 TFA, also known as Cp40 TFA, is a 14-amino-acid cyclic peptide that acts as a potent and selective inhibitor of the central complement component C3 . It belongs to the compstatin family of complement inhibitors and represents a third-generation analog developed through iterative medicinal chemistry optimization . AMY-101 binds C3 and its activation fragment C3b with an equilibrium dissociation constant (KD) of 0.5 nM, preventing C3 cleavage into C3a and C3b and thereby blocking all three complement activation pathways [REFS-1, REFS-3]. The compound is supplied as a trifluoroacetate (TFA) salt, which confers high aqueous solubility, and is currently in Phase II clinical development for periodontal inflammation and other complement-mediated indications .

Why Generic Compstatin Analogs Cannot Substitute for AMY-101 TFA in Complement Studies


Compstatin analogs are not interchangeable; subtle sequence modifications have produced order-of-magnitude differences in target affinity, pharmacokinetic half-life, and clinical efficacy . Early-generation analogs such as compstatin (IC50 ~63 µM for classical pathway) and 4(1MeW) (KD 10.3 nM) exhibit substantially weaker C3 binding compared to AMY-101 (KD 0.5 nM), translating to drastically different in vivo dosing requirements [REFS-2, REFS-3]. Furthermore, the plasma half-life of unmodified compstatin is approximately 2 hours in human blood, whereas AMY-101 achieves ~12-hour half-life in non-human primates, enabling less frequent dosing . Substituting a lower-affinity or rapidly cleared analog can lead to underpowered pharmacodynamic responses, inconsistent experimental reproducibility, and misinterpretation of complement-dependent mechanisms.

AMY-101 TFA: Quantitative Differentiation Evidence Against Key Comparators


Binding Affinity: AMY-101 TFA Displays Subnanomolar KD, Surpassing Cp20 and 4(1MeW)

AMY-101 (Cp40) binds C3b with a KD of 0.5 nM, representing a 4.8-fold improvement over Cp20 (KD 2.4 nM) and a 20.6-fold improvement over the earlier clinical analog 4(1MeW) (KD 10.3 nM), as determined by surface plasmon resonance kinetic profiling . This affinity advantage is driven by optimized N-terminal D-Tyr substitution, which enhances both association rate (2.8 × 10⁶ M⁻¹s⁻¹) and dissociation half-life .

Complement System C3 Inhibition Drug Discovery

Pharmacokinetic Half-Life: AMY-101 TFA Achieves ~12-Hour Plasma Exposure vs ~2 Hours for Compstatin

Pharmacokinetic evaluation in non-human primates demonstrated that AMY-101 exhibits a plasma half-life of approximately 12 hours, which is approximately 6-fold longer than the ~2-hour half-life reported for unmodified compstatin in human blood [REFS-1, REFS-2]. This extended half-life is attributed to target-driven elimination kinetics and supports subcutaneous administration every 48 hours, as confirmed in a first-in-human Phase I study .

Pharmacokinetics Peptide Therapeutics Complement Inhibition

Clinical Anti-Inflammatory Efficacy: Sustained 3-Month Reduction in Gingival Inflammation vs Placebo

In a randomized, placebo-controlled, double-blind, split-mouth Phase IIa trial (NCT03694444) involving 32 patients with gingival inflammation, locally administered AMY-101 (0.1 mg/site, once weekly for 3 weeks) produced significant reductions in modified gingival index (MGI) and bleeding on probing (BOP) compared to placebo (P < 0.001), with therapeutic effects persisting for at least 3 months after the last dose . AMY-101 also significantly reduced MMP-8 and MMP-9 levels in gingival crevicular fluid (P < 0.05) .

Periodontal Disease Clinical Trial Anti-Inflammatory Therapy

Mechanism-Based Target Coverage: C3 Inhibition Provides Broader Complement Blockade Than Anti-C5 Agents

AMY-101 inhibits the central complement component C3, thereby preventing generation of both the anaphylatoxin C3a and the opsonin C3b, as well as all downstream effectors including C5a and the membrane attack complex (C5b-9) . In contrast, anti-C5 antibodies (e.g., eculizumab) block only the terminal pathway, leaving proximal C3-mediated opsonization and inflammation intact . Functional studies confirm that Cp40 inhibits both C3 and C5 convertase activity in a concentration-dependent manner .

Complement Cascade C3 vs C5 Inhibition Therapeutic Mechanism

AMY-101 TFA: Optimal Application Scenarios Based on Evidence Profile


Preclinical Studies of Complement-Mediated Inflammatory Diseases Requiring Sustained C3 Blockade

AMY-101 TFA is ideally suited for in vivo models of periodontitis, COVID-19-associated ARDS, and other complement-driven inflammatory conditions where a long plasma half-life (~12 h) enables less frequent subcutaneous dosing (every 48 h) without the need for PEGylation or continuous infusion . Its subnanomolar C3 affinity ensures robust pharmacodynamic target engagement at low doses .

In Vitro Mechanistic Studies Differentiating Proximal vs Terminal Complement Pathway Contributions

For researchers investigating C3-dependent opsonization, anaphylatoxin generation, or convertase assembly, AMY-101 provides complete upstream pathway blockade that anti-C5 antibodies cannot achieve . The availability of the Cp40–C3b co-crystal structure (2.0 Å) further supports structure-based drug design efforts .

Translational Research in Periodontal and Peri-Implant Inflammatory Conditions

Given the positive Phase IIa clinical data demonstrating significant and sustained reduction in gingival inflammation (MGI, BOP) with local administration (0.1 mg/site) and a favorable safety profile, AMY-101 TFA is a validated tool for translational studies in oral inflammatory diseases .

Complement Biomarker and Pharmacodynamic Assay Development

AMY-101 TFA can serve as a high-affinity reference inhibitor for developing complement activation assays (e.g., Wieslab ELISA, hemolytic assays) and for calibrating C3b deposition or C3a/C5a anaphylatoxin measurements, with IC50 values of 66 nM providing a benchmark for inhibitor screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amy-101 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.